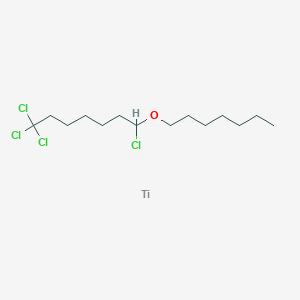
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of multiple chlorine atoms and a heptoxy group attached to a heptane backbone, along with titanium. Its structure and reactivity make it a valuable subject of study in organic and inorganic chemistry.
Méthodes De Préparation
The synthesis of 1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium typically involves multiple steps, starting with the chlorination of heptane to introduce the chlorine atomsThe final step involves the incorporation of titanium, which can be achieved through various methods such as coordination with titanium tetrachloride under controlled conditions .
Industrial production methods for this compound often involve large-scale chlorination and substitution reactions, utilizing catalysts to enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and stability of the compound .
Analyse Des Réactions Chimiques
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide . The major products formed from these reactions vary based on the specific conditions and reagents used, but they often include derivatives with modified functional groups and altered reactivity.
Applications De Recherche Scientifique
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism by which 1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium exerts its effects involves its interaction with various molecular targets. The chlorine atoms and heptoxy group play a crucial role in its reactivity, allowing it to form stable complexes with other molecules. The titanium component can act as a catalyst, facilitating various chemical reactions by providing a reactive surface or intermediate species .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as 1,1,2,2-Tetrachloroethane and 1,1,1,2-Tetrachloroethane, 1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium stands out due to its unique combination of chlorine atoms, heptoxy group, and titanium. This combination imparts distinct chemical properties and reactivity, making it more versatile in various applications .
Similar compounds include:
- 1,1,2,2-Tetrachloroethane
- 1,1,1,2-Tetrachloroethane
- Tetrachloroethylene
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
63510-15-6 |
|---|---|
Formule moléculaire |
C14H26Cl4OTi |
Poids moléculaire |
400.0 g/mol |
Nom IUPAC |
1,1,1,7-tetrachloro-7-heptoxyheptane;titanium |
InChI |
InChI=1S/C14H26Cl4O.Ti/c1-2-3-4-5-9-12-19-13(15)10-7-6-8-11-14(16,17)18;/h13H,2-12H2,1H3; |
Clé InChI |
RBTYULVMWGKIDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(CCCCCC(Cl)(Cl)Cl)Cl.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


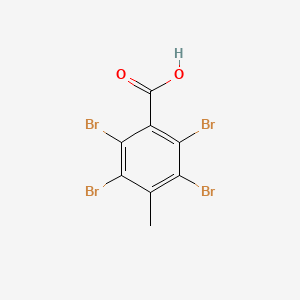
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)

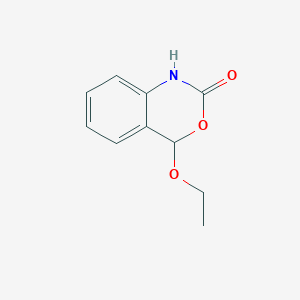
![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)

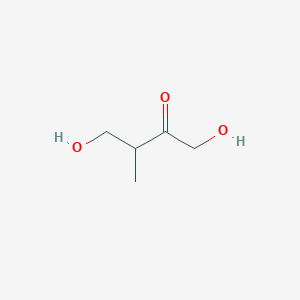
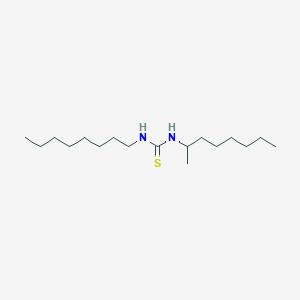
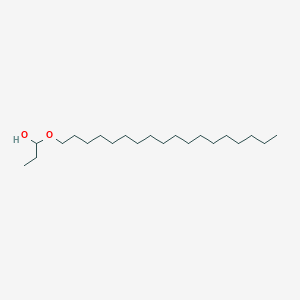
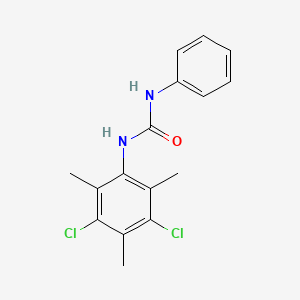
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
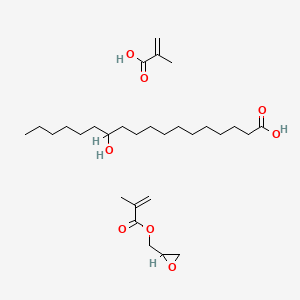
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)

